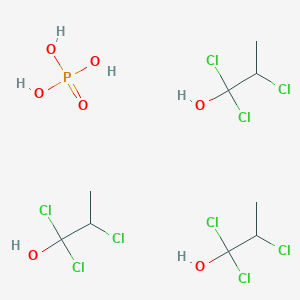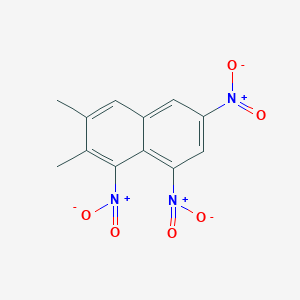![molecular formula C10H11Cl3Si B14647953 Trichloro[2-(2-ethenylphenyl)ethyl]silane CAS No. 52783-37-6](/img/structure/B14647953.png)
Trichloro[2-(2-ethenylphenyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[2-(2-ethenylphenyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-(2-ethenylphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[2-(2-ethenylphenyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of trichlorosilane with 2-(2-ethenylphenyl)ethene in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[2-(2-ethenylphenyl)ethyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form a wide range of derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The vinyl group can undergo oxidation to form epoxides or other oxygenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents to prevent hydrolysis.
Hydrolysis: Water or aqueous acids are used as reagents, and the reaction is often carried out at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Epoxides and other oxygenated derivatives.
Applications De Recherche Scientifique
Trichloro[2-(2-ethenylphenyl)ethyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a versatile building block for the preparation of complex organosilicon compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of trichloro[2-(2-ethenylphenyl)ethyl]silane involves its ability to undergo various chemical transformations, primarily through the reactivity of the silicon-chlorine bonds and the vinyl group. The compound can interact with nucleophiles, electrophiles, and oxidizing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to a silicon atom, used as a precursor for silicon-based materials.
Ethyltrichlorosilane: Contains an ethyl group instead of the 2-(2-ethenylphenyl)ethyl group, used in the synthesis of organosilicon compounds.
Chlorodimethylsilane: Features two methyl groups and one chlorine atom bonded to silicon, used in various organic synthesis applications.
Uniqueness
Trichloro[2-(2-ethenylphenyl)ethyl]silane is unique due to the presence of the 2-(2-ethenylphenyl)ethyl group, which imparts distinct reactivity and properties compared to simpler trichlorosilanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds, making it valuable in advanced materials and synthesis applications.
Propriétés
IUPAC Name |
trichloro-[2-(2-ethenylphenyl)ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3Si/c1-2-9-5-3-4-6-10(9)7-8-14(11,12)13/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZIPGWLMNBYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601166 |
Source


|
| Record name | Trichloro[2-(2-ethenylphenyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-37-6 |
Source


|
| Record name | Trichloro[2-(2-ethenylphenyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)

![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
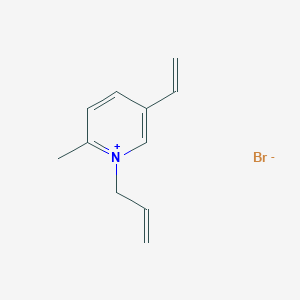
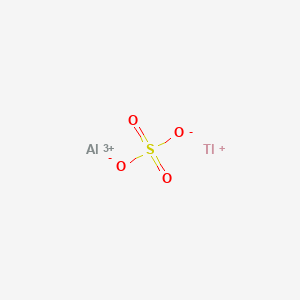

![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)

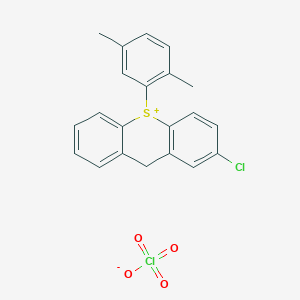
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
